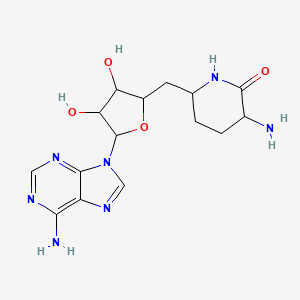
Cyclosinefungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosinefungin is a natural nucleoside compound that has been isolated from various Streptomyces species It is structurally related to S-adenosylmethionine and exhibits antifungal, antiviral, and antiparasitic activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosinefungin involves the coupling of an ornithine residue to the 5’ end of adenosine via a carbon-carbon bond. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the stepwise assembly of the molecule using protected intermediates and coupling reagents.
Biosynthesis: this compound can be produced through fermentation processes using Streptomyces species, where the compound is isolated from the culture broth.
Industrial Production Methods
Industrial production of this compound typically relies on fermentation processes. Streptomyces cultures are grown under controlled conditions, and the compound is extracted and purified from the culture medium. This method is preferred due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Cyclosinefungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Cyclosinefungin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is studied for its role in inhibiting RNA/DNA methyltransferases, which are crucial for gene expression regulation.
Medicine: this compound is investigated for its potential as an antiviral and antifungal agent, particularly against dengue and Zika viruses.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
Comparación Con Compuestos Similares
Cyclosinefungin is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
S-adenosylmethionine: A natural nucleoside involved in methylation reactions.
S-adenosylhomocysteine: A byproduct of methylation reactions that also inhibits methyltransferases.
Sinefungin: Another nucleoside analog with antifungal and antiviral properties.
This compound stands out due to its potent inhibitory effects on a broad range of methyltransferases, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C15H21N7O4 |
|---|---|
Peso molecular |
363.37 g/mol |
Nombre IUPAC |
3-amino-6-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19) |
Clave InChI |
BWDKBEBWUPIWNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


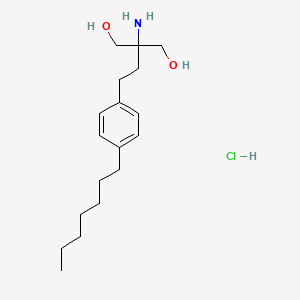

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/no-structure.png)
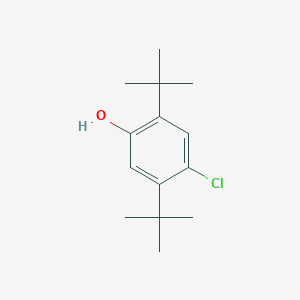
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)

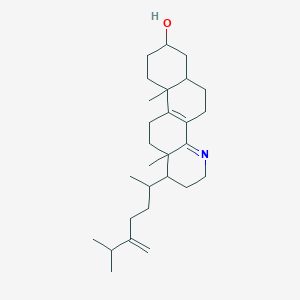
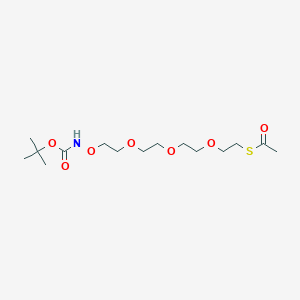

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)
